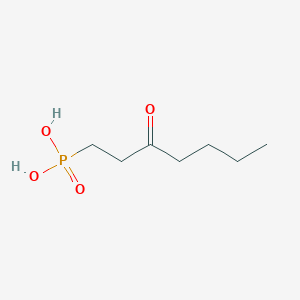

(3-Oxoheptyl)phosphonic acid

Description

Contextualizing (3-Oxoheptyl)phosphonic Acid as a β-Ketophosphonic Acid

This compound is structurally classified as a β-ketophosphonic acid. This classification is due to the presence of a ketone functional group at the beta position relative to the phosphonic acid moiety. The defining feature of β-ketophosphonates is their role as versatile synthetic intermediates, particularly in the Horner-Wadsworth-Emmons reaction for the formation of α,β-unsaturated carbonyl compounds. nih.gov

General synthetic routes to β-ketophosphonates include the acylation of alkylphosphonates and, more recently, methods like the aerobic copper(II)-mediated phosphorylation of enol acetates. nih.gov These methods provide pathways to a diverse range of β-ketophosphonates, including those with shorter alkyl chains like this compound.

The chemical properties of this compound are dictated by its functional groups. The phosphonic acid group imparts acidic properties and the potential for chelation, while the ketone and the heptyl chain influence its reactivity and physical characteristics.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₅O₄P |

| Molecular Weight | 194.16 g/mol |

| CAS Number | 2167290-46-0 |

Foundational Importance of Organophosphorus Compounds in Chemical and Biological Research

The significance of organophosphorus compounds in scientific research cannot be overstated. Their applications are extensive and varied, underscoring their foundational importance.

In the realm of medicinal chemistry , organophosphorus compounds are crucial. researchgate.netrsc.org They are found in a number of clinically used drugs and compounds under active investigation for antiviral and anticancer properties. researchgate.net A prominent class, the bisphosphonates, which are stable analogs of pyrophosphate, are widely used in treating bone-related diseases such as osteoporosis. researchgate.net The structural similarity of the phosphonic acid group to the phosphate (B84403) group allows these compounds to act as mimics and inhibitors of enzymes, a property that is exploited in drug design. frontiersin.org

In organic synthesis , organophosphorus reagents are indispensable tools. Phosphonates are key reagents in the Horner-Wadsworth-Emmons reaction, a widely used method for creating carbon-carbon double bonds with high stereoselectivity. numberanalytics.comwikipedia.orgnrochemistry.com This reaction is a cornerstone in the synthesis of complex organic molecules, including natural products and pharmaceuticals. numberanalytics.com Phosphines, another class of organophosphorus compounds, are vital as ligands in metal-catalyzed reactions, which are fundamental to modern synthetic chemistry. frontiersin.org

Furthermore, organophosphorus compounds have significant applications in materials science as flame retardants and metal extractants, and in agriculture as herbicides and pesticides. taylorandfrancis.comfrontiersin.orgnih.gov

Table 2: Key Organophosphorus Compound Classes and Their Applications

| Compound Class | Key Applications |

| Phosphonates | Horner-Wadsworth-Emmons reaction, Medicinal Chemistry (e.g., antiviral, anticancer) |

| Bisphosphonates | Treatment of bone diseases (e.g., osteoporosis) |

| Phosphines | Ligands in metal-catalyzed reactions |

| Phosphate Esters | Biological energy transfer (e.g., ATP), insecticides |

Structure

3D Structure

Properties

IUPAC Name |

3-oxoheptylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-2-3-4-7(8)5-6-12(9,10)11/h2-6H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKQXDCNTQLVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCP(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization and Spectroscopic Analysis of 3 Oxoheptyl Phosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and study of molecular dynamics of (3-Oxoheptyl)phosphonic acid. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and dynamics of the molecule can be obtained.

Multi-nuclear NMR provides a complete picture of the molecule's carbon framework, the nature of its protons, and the state of the phosphorus center.

¹H NMR: Proton NMR spectroscopy would confirm the structure by showing distinct signals for the protons on the alkyl chain. The protons adjacent to the carbonyl group (C2 and C4) would be shifted downfield due to the electron-withdrawing effect of the ketone. Protons on the carbon alpha to the phosphorus atom (C1) would appear as a complex multiplet due to coupling with both adjacent protons and the ³¹P nucleus.

¹³C NMR: Carbon NMR would definitively locate the carbonyl group with a characteristic resonance in the 200-210 ppm range. The carbon atom bonded to the phosphorus (C1) would exhibit a large one-bond coupling constant (¹JC-P), confirming the C-P bond.

³¹P NMR: As a medium-sensitivity nucleus with a wide chemical shift range, ³¹P NMR is highly effective for studying phosphonic acids. huji.ac.il A single resonance, typically in the range of +15 to +30 ppm for alkylphosphonic acids, would be expected for this compound. The signal is often recorded with ¹H decoupling to simplify the spectrum, but ¹H-coupled spectra can provide valuable information on through-bond couplings (JP-H). huji.ac.il

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on data from analogous structures.

Table 1: Predicted Multi-nuclear NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J) |

|---|---|---|---|

| ¹H | -CH₂(1)-P | ~1.8 - 2.2 | dt, JH-H ≈ 7 Hz, JP-H ≈ 18 Hz |

| ¹H | -CH₂(2)-C=O | ~2.8 - 3.1 | t, JH-H ≈ 7 Hz |

| ¹H | -C=O-CH₂(4)- | ~2.5 - 2.7 | t, JH-H ≈ 7 Hz |

| ¹H | -CH₂(5,6)- | ~1.2 - 1.6 | m |

| ¹H | -CH₃(7) | ~0.9 | t, JH-H ≈ 7 Hz |

| ¹³C | C1 | ~25 - 30 | d, ¹JC-P ≈ 135-145 Hz |

| ¹³C | C2 | ~45 - 50 | d, ²JC-P ≈ 4-6 Hz |

| ¹³C | C3 (C=O) | ~205 - 210 | d, ³JC-P ≈ 12-18 Hz |

| ¹³C | C4-C7 | ~13 - 40 | s |

| ³¹P | -PO(OH)₂ | +15 to +30 | s (¹H decoupled) |

When this compound is adsorbed onto a solid surface, such as a metal oxide like TiO₂ or Al₂O₃, solid-state NMR (SSNMR) becomes a powerful tool for probing the surface-adsorbate interaction.

³¹P SSNMR is particularly informative. The chemical shift and the lineshape of the phosphorus signal are highly sensitive to the local coordination environment. This allows for the differentiation between various binding modes of the phosphonate (B1237965) headgroup with the surface:

Monodentate: One P-O-Metal bond is formed.

Bidentate: Two P-O-Metal bonds are formed, which can be either chelating (to the same metal atom) or bridging (between two metal atoms).

Tridentate: All three oxygen atoms of the phosphonate group bind to surface metal atoms.

Studies on other phosphonate materials have shown that analysis of the chemical shift anisotropy (CSA) parameters from static ³¹P SSNMR spectra can establish the connectivity of the PO₃ group. nih.gov For instance, the transition from a mobile, solution-state molecule to a constrained, surface-bound species results in significant line broadening, which can be analyzed to understand molecular motion. Variable-temperature SSNMR can also provide insights into the dynamics of the adsorbed molecule, such as the rotation of its alkyl chain. nih.gov

¹⁷O SSNMR , while more challenging due to the low natural abundance and quadrupolar nature of ¹⁷O, could theoretically provide direct evidence of P-O-Metal bond formation if the phosphonic acid is isotopically enriched.

The acidic nature of the phosphonic acid group means that this compound can exist in different protonation states depending on the pH of the solution. The dissociation constants (pKa values) that govern these equilibria are critical physicochemical parameters. A highly accurate method for determining pKa values is the coupling of potentiometric titration with NMR spectroscopy. researchgate.netmt.com

In this technique, the NMR spectrum is recorded at various pH values throughout a titration. The chemical shifts of nuclei near the acidic site, particularly ¹H, ¹³C, and most notably ³¹P, are sensitive to changes in the protonation state. researchgate.net As the pH increases, the phosphonic acid group deprotonates, causing a distinct change in the electronic environment and thus a shift in the NMR resonance.

Plotting the observed chemical shift (δ) against the pH yields a sigmoidal titration curve. The inflection point of this curve corresponds directly to the pKa value. researchgate.net For a diprotic phosphonic acid, two pKa values (pKa₁ and pKa₂) can be determined. This method is robust as it relies on the measurement of an intrinsic molecular property (chemical shift) rather than just the potential of an electrode. researchgate.net

Table 2: Example of Data from a ³¹P NMR-Controlled Titration

| pH | ³¹P Chemical Shift (δ, ppm) | Predominant Species |

|---|---|---|

| 1.0 | 25.2 | H₂L |

| 2.5 | 26.8 | H₂L / HL⁻ (pKa₁) |

| 4.0 | 28.4 | HL⁻ |

| 6.5 | 29.5 | HL⁻ |

| 8.0 | 30.6 | HL⁻ / L²⁻ (pKa₂) |

| 10.0 | 31.5 | L²⁻ |

Note: Data are hypothetical to illustrate the principle for a generic phosphonic acid.

Vibrational Spectroscopy for Functional Group Identification and Adsorption Studies

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. They are exceptionally useful for identifying functional groups and investigating how molecules bind to surfaces.

The FTIR spectrum of this compound provides a distinct molecular fingerprint. Key functional groups exhibit characteristic absorption bands.

Phosphonic Acid Group: This group has several characteristic vibrations. A broad absorption between 2500-3000 cm⁻¹ is typical for the O-H stretching of the P-OH groups. The P=O (phosphoryl) stretch appears as a strong band, typically between 1200-1300 cm⁻¹. The P-O-H stretching and bending modes are found in the 900-1200 cm⁻¹ region. researchgate.netnih.gov

Ketone Group: A strong, sharp absorption band corresponding to the C=O stretching vibration is expected around 1715 cm⁻¹.

Alkyl Chain: C-H stretching vibrations of the methylene (B1212753) and methyl groups will be observed in the 2850-2960 cm⁻¹ region.

When the molecule adsorbs onto a metal oxide surface, the spectrum changes significantly. The disappearance of the broad O-H band and the P=O band, coupled with the appearance of new bands assigned to symmetric and asymmetric P-O-Metal stretches, provides strong evidence of covalent bond formation and can help identify the binding mode. researchgate.netresearchgate.net

Table 3: Expected Characteristic FTIR Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 2850-2960 | C-H stretch | Alkyl Chain (-CH₂, -CH₃) |

| ~1715 | C=O stretch | Ketone |

| ~1250 | P=O stretch | Phosphoryl (free acid) |

| 950-1200 | P-O stretch / P-O-H bend | Phosphonic Acid |

| ~1100 | P-O⁻ asymmetric stretch | Deprotonated/Bound Phosphonate |

| ~1000 | P-O⁻ symmetric stretch | Deprotonated/Bound Phosphonate |

Infrared Reflection-Absorption Spectroscopy (IRRAS or PM-IRRAS when polarization-modulated) is a highly surface-sensitive variant of FTIR spectroscopy designed to study ultrathin films, such as self-assembled monolayers (SAMs), on reflective surfaces. acs.orgresearchgate.net The technique relies on the surface selection rule, which states that for grazing incidence light on a metal surface, only vibrational modes with a dynamic dipole moment perpendicular to the surface are strongly detected.

This principle makes IRRAS ideal for determining the molecular orientation of this compound within a SAM on a substrate like titanium or gold.

Chain Orientation: By analyzing the relative intensities of the symmetric (νₛ) and asymmetric (νₐ) C-H stretching modes of the heptyl chain, its average tilt angle with respect to the surface normal can be calculated.

Binding Mode: The binding geometry of the phosphonate headgroup can be inferred from the P-O stretching region. The presence or absence of a P=O band and the frequencies of the PO₂⁻ or PO₃²⁻ stretching modes can distinguish between monodentate, bidentate, and tridentate binding to the surface. acs.orgresearchgate.net For example, a tridentate binding mode is often characterized by the absence of the P=O band and the presence of a single, broad ν(PO₃) band, indicating a high degree of symmetry. researchgate.net

Therefore, IRRAS provides crucial information on the order and structure of this compound monolayers, which are key to their function in surface engineering applications. researchgate.netnih.gov

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and structural features of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Analogs

Direct analysis of phosphonic acids like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility and thermal instability. nih.goviu.edu To overcome this, a derivatization step is required, which replaces the labile acidic protons with more stable, non-polar functional groups, thereby increasing the analyte's volatility for successful gas-phase analysis. iu.edu Common derivatization strategies include silylation and esterification. iu.eduresearchgate.net

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the acidic hydrogens on the phosphonic acid group with trimethylsilyl (B98337) (TMS) groups. iu.edu This process significantly improves chromatographic behavior, leading to sharper peaks and better resolution. iu.edu

Esterification: Another approach is the formation of esters, for example, using pentafluorobenzyl (PFB) bromide. researchgate.net PFB derivatives are known to be highly stable and are particularly suitable for sensitive detection using negative chemical ionization (NCI) mode in MS. researchgate.net

During mass analysis, these derivatized analogs undergo predictable fragmentation. For TMS derivatives, a characteristic fragmentation pattern often involves the loss of TMS groups or cleavage at the carbon-phosphorus bond. nist.govresearchgate.net The resulting mass spectrum provides a fingerprint that helps confirm the structure of the original molecule. iu.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which has a molecular formula of C₇H₁₅O₄P. biosynth.com This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the compound's elemental composition. The monoisotopic mass of this compound is 194.0708 Da. uni.lu HRMS analysis can distinguish this exact mass from other potential compounds with the same nominal mass, providing a high degree of confidence in its identification. uni.lu Predicted mass-to-charge ratios (m/z) for various adducts are crucial for interpreting the resulting spectra. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 195.07808 |

| [M+Na]⁺ | 217.06002 |

| [M-H]⁻ | 193.06352 |

| [M+NH₄]⁺ | 212.10462 |

Data sourced from PubChemLite. uni.lu

Surface-Sensitive Elemental and Chemical State Analysis

Understanding the interaction of this compound with surfaces is critical for its application in modifying material properties, such as in the formation of self-assembled monolayers (SAMs).

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to analyze the elemental composition and chemical bonding states of the top 5-10 nanometers of a material. researchgate.netyoutube.com When this compound is used to form a self-assembled monolayer on a metal oxide substrate (e.g., TiO₂, Al₂O₃, ZnO), XPS is invaluable for confirming the presence and integrity of the layer. nih.govnih.govacs.org

Survey scans confirm the successful deposition of the monolayer by detecting the expected elements—carbon, oxygen, and phosphorus—and showing an attenuation of the substrate signals. nih.gov High-resolution XPS scans provide detailed information about the chemical states and the binding mechanism of the phosphonic acid headgroup to the surface. Analysis of the O 1s and P 2p core levels is particularly insightful. The O 1s spectrum can be deconvoluted to distinguish between different oxygen environments, such as the P=O and P-O-H/P-O-substrate bonds. nih.govmdpi.com The binding mechanism (monodentate, bidentate, or tridentate) can be inferred from the relative positions and areas of these peaks. mdpi.com

Table 2: Typical XPS Binding Energies for Phosphonic Acid Monolayers

| Core Level | Functional Group | Typical Binding Energy (eV) |

|---|---|---|

| O 1s | P=O | 530.8 - 532.1 |

| O 1s | P-OH / P-O-Substrate | 532.6 - 533.6 |

| C 1s | C-C, C-H | ~285.0 |

Binding energy ranges compiled from studies on similar phosphonic acid SAMs. nih.govmdpi.com

Microscopic Techniques for Material Surface Morphology and Layer Formation

Microscopic techniques are essential for visualizing the physical structure and topography of surfaces modified with this compound.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a surface at the nanoscale. mdpi.compressbooks.pub It is a non-destructive technique ideal for characterizing the morphology of soft organic layers like SAMs in various environments. pressbooks.pubnih.gov When studying monolayers of phosphonic acids, AFM reveals key information about the quality and structure of the film. researchgate.net

AFM studies can visualize the growth process of the monolayer, from the initial nucleation of molecular islands to the coalescence into a complete film. researchgate.netresearchgate.net The images provide quantitative data on the surface roughness (often reported as root-mean-square, or RMS, roughness), the uniformity of the layer, and the presence of any defects or pinholes. utexas.edusurfacesciencewestern.com Furthermore, by scratching the layer with the AFM tip, it is possible to measure the height of the monolayer, which can be compared to the theoretical length of the molecule to assess its orientation relative to the surface. researchgate.net

Table 3: Example Morphological Data from AFM Analysis of Alkylphosphonic Acid SAMs

| Parameter | Typical Value | Significance |

|---|---|---|

| Layer Thickness | 1 - 2 nm | Indicates monolayer formation and molecular orientation. researchgate.net |

| RMS Roughness | 0.2 - 1.0 nm | Measures the smoothness and uniformity of the deposited film. utexas.edu |

Values are representative of data from studies on analogous long-chain phosphonic acid monolayers. researchgate.netutexas.edu

Scanning Electron Microscopy (SEM)

A comprehensive search of scientific literature and chemical databases for Scanning Electron Microscopy (SEM) analysis of the specific compound this compound did not yield any dedicated research findings or data tables. While SEM is a widely utilized technique for the morphological analysis of phosphonic acids, existing studies predominantly focus on their application in surface modification, as components of polymeric materials, or in the formation of self-assembled monolayers on various substrates.

General applications of SEM in the study of phosphonic acids include the characterization of:

Polymer and Nanoparticle Characterization: In materials science, SEM is used to investigate the size, shape, and distribution of polymer beads or nanoparticles that have been functionalized with phosphonic acid groups.

Self-Assembled Monolayers (SAMs): The technique aids in visualizing the surface coverage and organization of phosphonic acid molecules when they form SAMs on different surfaces.

Despite the common use of SEM for related compounds, no specific studies providing detailed research findings, images, or data tables for the isolated compound this compound were found in the public domain. Therefore, a detailed subsection on the SEM analysis of this particular compound cannot be provided at this time.

Theoretical and Computational Investigations of 3 Oxoheptyl Phosphonic Acid Analogues

Quantum Chemical Approaches (e.g., Density Functional Theory (DFT), Semiempirical Methods)

Quantum chemical methods are fundamental to the computational study of phosphonic acids. Methods ranging from computationally efficient semiempirical approaches to more rigorous Density Functional Theory (DFT) are employed to explore molecular characteristics. dtic.mil DFT, in particular, has become a standard tool for studying these systems, offering a favorable balance between accuracy and computational cost for predicting a wide range of molecular properties. researchgate.netresearchgate.net

Prediction of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within phosphonic acid analogues. DFT and ab initio Hartree-Fock methods are used to perform geometry optimizations, which locate the minimum energy structure of a molecule. dtic.mil These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For a typical phosphonic acid, the geometry around the phosphorus atom is a distorted tetrahedron. beilstein-journals.orgnih.gov

The electronic structure can be analyzed through various means. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity; a smaller HOMO-LUMO gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

| Parameter | Typical Calculated Value | Reference |

| P=O Bond Length | 1.499 Å | beilstein-journals.orgnih.gov |

| P-O Bond Length | 1.544 Å | beilstein-journals.orgnih.gov |

| P-C Bond Length | 1.759 Å | beilstein-journals.orgnih.gov |

| O-P-O Bond Angle | 103-113° | beilstein-journals.orgnih.gov |

Table 1: Representative geometric parameters for a simple phosphonic acid (methylphosphonic acid) as determined by computational and X-ray diffraction methods. beilstein-journals.orgnih.gov

Determination of Dissociation Equilibria and Complex Stability

Phosphonic acids are diprotic acids, and their dissociation equilibria are characterized by two pKa values. beilstein-journals.orgnih.gov Computational methods can predict these acidity constants by calculating the Gibbs free energy change associated with the deprotonation steps in a solvent environment, often modeled using a polarizable continuum model (PCM). The pKa values are crucial as they determine the charge state of the molecule at a given pH, which in turn influences its solubility, binding affinity, and biological activity. The first pKa for phosphonic acids typically ranges from 1.1 to 2.3, while the second is in the range of 5.3 to 7.2. beilstein-journals.orgnih.gov

Furthermore, DFT is used to study the stability of complexes formed between phosphonic acid analogues and metal ions. By calculating the binding energies and optimized geometries of these complexes, researchers can predict their stability and preferred coordination modes. researchgate.networldscientific.com This is particularly relevant for applications such as designing chelating agents for bone targeting or for the sequestration of metal ions. beilstein-journals.orgnih.gov Studies on molybdate-phosphonic acid complexes, for instance, have used DFT to predict their equilibrium geometry and relative stability in the gas phase. researchgate.networldscientific.com

Simulation of Spectroscopic Parameters

Theoretical methods allow for the simulation of various spectroscopic parameters, which serves as a powerful aid in the interpretation of experimental data and structural elucidation. Vibrational frequencies corresponding to infrared (IR) spectra can be calculated to help assign experimental peaks to specific molecular motions. dtic.milunipa.it For example, the absence of a phosphorus-chlorine signal in a calculated spectrum can confirm the complete substitution of chlorine atoms during a synthesis. chemmethod.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key characterization technique. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are used to calculate the NMR chemical shifts (e.g., ³¹P, ¹³C, ¹H). The high sensitivity and 100% natural abundance of the ³¹P nucleus make ³¹P NMR a particularly reliable tool for analyzing organophosphorus compounds. researchgate.net Comparing the calculated spectra with experimental results can confirm the proposed structure of a synthesized analogue. dtic.mil

| Compound | Method | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| Trimethyl phosphite (B83602) | HF/6-31G | 1045 | 1030 | P-O-C stretch |

| DMMP | HF/6-31G | 1275 | 1250 | P=O stretch |

Table 2: Comparison of calculated and experimental vibrational frequencies for phosphonate (B1237965) compounds. dtic.mil (DMMP: Dimethyl methylphosphonate)

Computational Modeling of Adsorption and Binding Mechanisms to Inorganic Surfaces

The ability of phosphonic acids to bind strongly to various inorganic surfaces is a key property exploited in materials science for surface functionalization. Computational modeling is essential for understanding the adsorption and binding mechanisms at the atomic scale. nih.gov DFT and density-functional-based tight-binding (DFTB) calculations are widely used to investigate the interaction of phosphonic acid analogues with metal oxide surfaces such as titanium dioxide (TiO₂) and zinc oxide (ZnO). unipa.itresearchgate.netacs.org

These models can predict the most stable adsorption geometries and calculate adsorption energies. For phosphonic acids on TiO₂, studies have shown that various binding modes are possible, including monodentate, bidentate, and tridentate configurations. acs.orguba.ar Computational investigations on the anatase TiO₂(101) surface suggest that bidentate structures, where two of the phosphonate's oxygen atoms bind to the surface, are often the most energetically favorable. researchgate.netacs.org The specific geometry and adsorption energy can be influenced by factors such as surface coverage and the specific crystalline face of the oxide. acs.orguba.ar For example, at low coverage on anatase TiO₂(101), a bidentate geometry is preferred, while at higher coverage, a mixed bidentate/monodentate mode may develop. acs.org

| Surface | Binding Mode | Calculated Adsorption Energy (kJ/mol) | Reference |

| Anatase TiO₂(101) | Bidentate | 277 | acs.org |

| Anatase TiO₂(101) | Monodentate | Significantly smaller than bidentate | acs.org |

Table 3: Calculated adsorption energies for phosphonic acid on the anatase TiO₂(101) surface.

Elucidation of Structure-Reactivity and Structure-Selectivity Relationships

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity or selectivity. By systematically modifying the structure of (3-Oxoheptyl)phosphonic acid analogues in silico—for example, by changing substituent groups—researchers can predict how these changes will affect the compound's behavior.

Molecular modeling simulations are used to build structure-activity relationship (SAR) models. nih.gov For instance, in the development of enzyme inhibitors, computational docking can predict how different phosphonic acid analogues will bind to the active site of a target enzyme. nih.gov The calculated binding energies and intermolecular interactions can then be correlated with experimentally determined inhibitory constants (Ki) to guide the design of more potent inhibitors. nih.gov

Computational studies can also elucidate reaction mechanisms and the origins of selectivity. acs.org For chemical reactions, DFT can be used to map out the entire potential energy surface, identifying transition states and intermediates. acs.org The calculated energy barriers for different pathways can explain why one product is formed over another. For example, studies on the hydrophosphonylation of imines have used DFT to show that the catalyst activates both substrates via a two-point binding, nine-membered cyclic transition state, which is key to the reaction's enantioselectivity. acs.org Furthermore, theoretical concepts such as the use of oriented external electric fields in calculations can probe how reactivity and selectivity might be controlled, offering insights into how to influence reaction outcomes. rsc.org

Coordination Chemistry and Interfacial Phenomena of Phosphonic Acids

Chelation and Complex Formation with Metal Ions

A thorough review of scientific databases and chemical literature reveals a significant gap in the documented research concerning the chelation and complex formation of (3-Oxoheptyl)phosphonic acid with metal ions. Phosphonic acids, as a class, are well-recognized for their capacity to act as effective chelating agents for a variety of di- and trivalent metal ions. This ability stems from the strong binding affinity of the phosphonate (B1237965) group. However, specific studies detailing the stability constants, coordination modes, and thermodynamic parameters of metal complexes formed specifically with this compound are not available in the current body of scientific literature. Therefore, no quantitative data on its chelation properties can be presented at this time.

Supramolecular Assembly and Self-Organized Structures

The potential for this compound to participate in supramolecular assembly and form self-organized structures has not been specifically investigated in published research.

Hydrogen Bonding Interactions and Network Formation

The phosphonic acid moiety is inherently capable of forming strong hydrogen bonds, acting as both a hydrogen bond donor (from the P-OH groups) and an acceptor (at the phosphoryl oxygen). This characteristic is fundamental to the formation of extended hydrogen-bonded networks in the solid state and in certain solvents for many phosphonic acids. However, crystallographic or spectroscopic studies that would elucidate the specific hydrogen bonding patterns and network formation of this compound have not been reported.

Formation of Supramolecular Aggregates and Organogels

The formation of supramolecular aggregates and organogels is a known phenomenon for some amphiphilic phosphonic acids, where a combination of hydrogen bonding and van der Waals interactions between long alkyl chains drives the self-assembly process. While the heptyl chain of this compound provides a hydrophobic component, there is no published evidence to confirm its ability to form such aggregates or to act as an organogelator.

Surface Functionalization and Adsorption Mechanisms on Diverse Substrates

The interaction of phosphonic acids with various surfaces, particularly metal oxides, is a cornerstone of their application in surface science for modifying surface properties, enhancing adhesion, and providing corrosion resistance.

Binding to Metal Oxides (e.g., TiO₂, ZnO, Aluminum)

There is a lack of specific experimental or theoretical studies on the adsorption of this compound onto metal oxide surfaces such as titanium dioxide (TiO₂), zinc oxide (ZnO), or aluminum oxide (Al₂O₃). Research on other alkylphosphonic acids has demonstrated their ability to form well-ordered self-assembled monolayers (SAMs) on these substrates. The nature of the binding is known to be highly dependent on the specific phosphonic acid, the substrate, and the deposition conditions.

The binding of phosphonic acids to metal oxide surfaces can occur through several coordination modes: monodentate (one oxygen atom binds to the surface), bidentate (two oxygen atoms bind), and tridentate (all three oxygen atoms of the phosphonate group bind). The prevalence of each binding mode is typically investigated using techniques like infrared spectroscopy (IR), X-ray photoelectron spectroscopy (XPS), and solid-state nuclear magnetic resonance (NMR) spectroscopy, often complemented by computational modeling. For this compound, no such studies have been published. Consequently, there is no empirical data to identify the preferred binding modes of this specific compound on any metal oxide surface.

While the functional groups within this compound—a phosphonic acid head and a ketone-containing alkyl chain—suggest potential for interesting chemical behaviors in coordination, self-assembly, and surface science, there is a clear absence of dedicated research on this specific molecule. The scientific community has yet to publish detailed investigations into its properties and interactions. Future research is necessary to characterize its behavior and to understand how the presence of the oxo group in the alkyl chain influences its properties compared to simpler alkylphosphonic acids.

Influence of Surface Pre-treatment on Adsorption

The adsorption of phosphonic acids onto a substrate is significantly governed by the surface chemistry of that substrate. Pre-treatment methods that alter the surface's chemical and physical properties can, therefore, have a profound effect on the subsequent adsorption of molecules like this compound. The nature of the substrate, its hydroxylation state, and the presence of contaminants or specific functional groups are all critical factors.

The primary mechanism for phosphonic acid binding to metal oxide surfaces involves the formation of strong coordination bonds between the phosphonate headgroup and surface metal atoms. This process is often preceded by hydrogen bonding interactions. Consequently, pre-treatments that increase the density of surface hydroxyl (-OH) groups can enhance the initial adsorption of phosphonic acids. For instance, treating a surface with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or exposing it to UV/ozone can generate a higher concentration of surface hydroxyls, creating more potential binding sites.

Conversely, pre-treatments that render the surface more hydrophobic or that passivate the surface can inhibit adsorption. For example, the silanization of a surface with non-polar silanes would reduce the number of available hydroxyl groups for interaction with the phosphonic acid headgroup of this compound.

The stability of the resulting self-assembled monolayer (SAM) is also influenced by the underlying surface structure. Studies on different aluminum oxide surfaces have shown that the binding state can range from ionic interactions to directed coordination bonds, which in turn affects the stability of the monolayer in aqueous environments. The presence of the ketone group in this compound introduces an additional site for potential interaction, which could be influenced by the electronic properties of the pre-treated surface.

Research on various phosphonic acids has highlighted the importance of thermal annealing after deposition. Heating can promote the formation of covalent bonds between the phosphonate and the substrate, leading to a more stable and well-ordered monolayer. The specific parameters of such a pre-treatment, including temperature and duration, would need to be optimized for this compound to achieve the desired surface coverage and stability.

Table 1: Effect of Surface Pre-treatment on Phosphonic Acid Adsorption

| Pre-treatment Method | Effect on Surface | Expected Influence on this compound Adsorption |

| Piranha Etching/UV-Ozone | Increases surface hydroxyl group density | Enhanced adsorption due to more binding sites |

| Hydrophobic Silanization | Reduces surface hydroxyl groups and polarity | Inhibited adsorption |

| Thermal Annealing (post-adsorption) | Promotes covalent bond formation | Increased monolayer stability and order |

| Plasma Treatment (e.g., Argon) | Cleans and activates the surface | Generally enhances adsorption |

Interactions with Silica (B1680970) Nanoparticles

Silica nanoparticles (SNPs) are widely used in various applications due to their high surface area, tunable pore size, and well-understood surface chemistry. The surface of silica is rich in silanol (B1196071) (Si-OH) groups, which serve as primary sites for interaction and functionalization with molecules like this compound.

The interaction between phosphonic acids and silica nanoparticles can occur through several mechanisms. The most common is the formation of hydrogen bonds between the P-OH groups of the phosphonic acid and the Si-OH groups on the silica surface. Under certain conditions, such as heating, a condensation reaction can occur, leading to the formation of covalent Si-O-P linkages, resulting in a more robustly anchored molecule.

The presence of the oxo group in the heptyl chain of this compound could introduce additional, secondary interactions. This ketone functionality could potentially engage in hydrogen bonding with surface silanol groups or with adjacent adsorbed molecules, influencing the packing and orientation of the molecules on the nanoparticle surface.

The pH of the surrounding medium plays a crucial role in the interaction between phosphonic acids and silica nanoparticles. The surface charge of both the silica nanoparticle and the phosphonic acid molecule is pH-dependent. At low pH, silica surfaces have a lower negative charge, which can facilitate the approach of the phosphonic acid. However, the degree of ionization of the phosphonic acid is also lower at low pH. The interplay of these factors determines the optimal pH for adsorption. Studies on similar systems have shown that the adsorption process is highly sensitive to pH.

Functionalization of silica nanoparticles with phosphonic acids can significantly alter their surface properties. For instance, the grafting of phosphonic acids can increase the surface acidity and hydrophilicity, depending on the nature of the organic tail. In the case of this compound, the alkyl chain would contribute to the hydrophobicity of the functionalized nanoparticles.

Table 2: Key Interactions of this compound with Silica Nanoparticles

| Interaction Type | Description | Influencing Factors |

| Hydrogen Bonding | Between P-OH groups of the acid and Si-OH groups of silica. | pH, solvent, temperature |

| Covalent Bonding (Si-O-P) | Formation of a covalent linkage through a condensation reaction. | Temperature (annealing), reaction time |

| van der Waals Forces | Between the heptyl chains of adjacent adsorbed molecules. | Surface coverage, molecular packing |

| Ketone Group Interactions | Potential hydrogen bonding of the C=O group with surface silanols. | Molecular orientation, surface chemistry |

Biochemical Interactions and Mechanistic Biological Studies

Phosphonic Acid Mimicry of Phosphate (B84403) in Biological Systems

Phosphonic acids are structural analogs of phosphates, a group omnipresent in biological systems. cymitquimica.com This mimicry is the foundation of their biological activity, allowing them to interact with systems that recognize and process natural phosphates. The key structural difference is the replacement of a P-O (phosphate) bond with a more stable P-C (phosphonate) bond. cymitquimica.com This substitution allows phosphonates to act as isosteric mimics of natural substrates or cofactors for various enzymes. This strategy has been successfully employed to create competitive inhibitors for enzymes involved in critical metabolic pathways, such as glycolytic enzymes and viral DNA polymerases.

A defining feature of phosphonates like (3-Oxoheptyl)phosphonic acid is the carbon-phosphorus (P-C) bond, which confers significant stability compared to the phosphoester (P-O) bond found in phosphates. cymitquimica.com The P-C bond is considerably more resistant to enzymatic hydrolysis, thermal decomposition, and photolysis. This enhanced stability means that phosphonate-containing molecules are not easily broken down by enzymes like phosphatases, which would readily cleave the P-O bond of a phosphate ester. cymitquimica.com This resistance to degradation is a crucial attribute, making them persistent mimics in biological environments and a valuable feature in the design of therapeutic agents. cymitquimica.com While the P-C bond is very stable, it can be cleaved under certain oxidative conditions.

Mechanisms of Enzyme Inhibition by Phosphonic Acid Analogs

The structural and electronic similarity of phosphonic acids to phosphates and to the transition states of certain enzymatic reactions makes them effective enzyme inhibitors. Their bioactivity often stems from competing with natural substrates for binding to enzyme active sites. Given the central role of phosphate esters and carboxylic acids in biology, the number of potential enzymatic targets for phosphonate (B1237965) inhibitors is vast.

Phosphonic acids frequently act as competitive inhibitors. In this mechanism, the phosphonate analog binds to the active site of an enzyme, preventing the natural substrate from binding. This inhibition is reversible, and its effectiveness depends on the concentration of the inhibitor and the substrate. Numerous studies have demonstrated the competitive inhibition of various enzymes by phosphonic acids. For instance, they have been shown to be effective competitive inhibitors of peptidases and lipases. Research on different phosphonic acids has identified them as competitive inhibitors for enzymes such as human red cell acid phosphatase, CD45, and various aminopeptidases. The potency of inhibition can be influenced by the structural features of the phosphonic acid, such as the presence of bulky, hydrophobic moieties.

Table 1: Examples of Competitive Inhibition by Phosphonic Acid Analogs

| Enzyme | Inhibitor Type | Key Findings |

|---|---|---|

| Human Red Cell Acid Phosphatase | Phosphonic acid substrate analogues | Inhibition requires a bulky, hydrophobic group separated from the phosphorus atom. p-Aminobenzylphosphonic acid was a particularly effective inhibitor. |

| CD45 | Nitroarylhydroxymethylphosphonic acids | The α-hydroxy and nitro groups were essential for activity, with potency enhanced by a large lipophilic group on the aryl ring. |

| Porcine Aminopeptidase N | Phosphonic acid analogs of phenylalanine | Analogs substituted on the aromatic ring acted as micromolar or submicromolar competitive inhibitors. |

In some cases, phosphonic acid analogs can act as irreversible inhibitors. This often occurs when the inhibitor contains a reactive functional group that forms a covalent bond with a residue in the enzyme's active site, leading to permanent inactivation. For example, diphenyl esters of α-aminoalkylphosphonic acids have been shown to be potent and selective irreversible inhibitors of serine proteases. Similarly, phosphonate-based compounds have been developed as irreversible inhibitors of human γ-glutamyl transpeptidase (GGT), where they act as mechanism-based inhibitors. The mechanism can involve the formation of a covalent bond with an active site thiolate through the displacement of a leaving group on the inhibitor.

One of the most powerful aspects of phosphonic acid inhibitors is their ability to act as transition state analogs. Enzymes function by stabilizing the high-energy transition state of a reaction. Molecules that mimic this transition state can bind to the enzyme with very high affinity, often orders of magnitude tighter than the substrate itself. The tetrahedral geometry of the phosphonate group resembles the tetrahedral transition state intermediate of reactions like peptide bond hydrolysis. cymitquimica.com This makes phosphonic acids potent inhibitors of enzymes that catalyze such reactions, including peptidases like pepsin and metallo-β-lactamases. X-ray crystallography studies have confirmed that phosphonate inhibitors bind in the active site, making key interactions that mimic those of the natural substrate or transition state.

Interactions with Biological Macromolecules (e.g., Nucleic Acids)

The mimicry of the phosphate group allows phosphonic acids to be incorporated into larger molecules that can interact with or replace biological macromolecules like nucleic acids. Phosphonate-based nucleotide analogs, where the phosphodiester linkage is replaced by a more stable phosphonate linkage, have been a key area of research. These modified oligonucleotides can exhibit enhanced metabolic stability. For instance, acyclic nucleoside phosphonates are a well-known class of antiviral agents. The phosphonic acid moiety can mimic the natural phosphate group, allowing these analogs to interact with viral enzymes like polymerases and inhibit viral replication. Research has also explored the synthesis of phosphonic acid analogs of ATP and their interactions with adenine (B156593) nucleotide-utilizing enzymes. Furthermore, phosphonic acid-containing small molecules have been designed to inhibit enzymes that interact with DNA, such as tyrosyl-DNA phosphodiesterase 1 (TDP1), by mimicking the binding of the phosphate-containing DNA substrate.

Principles of Natural Phosphonate Biosynthesis and C-P Bond Formation

The biosynthesis of natural phosphonates, a class of organophosphorus compounds defined by the presence of a chemically stable carbon-phosphorus (C-P) bond, is a fascinating area of biochemistry. hawaii.edursc.org Unlike the more common phosphate esters found in biological systems, which contain C-O-P linkages, phosphonates possess a direct C-P bond that is resistant to hydrolysis by common phosphatases and acidic or basic conditions. nih.govresearchgate.net This stability contributes to their efficacy as bioactive molecules, including antibiotics, herbicides, and antimalarials. hawaii.edunih.gov The formation of this C-P bond is a unique and thermodynamically challenging process, accomplished by a dedicated enzymatic pathway.

The vast majority of the approximately 200 known natural products containing a C-P bond originate from a single biosynthetic route. rsc.org This pathway's inaugural and most critical step is the intramolecular rearrangement of a central metabolite from glycolysis, phosphoenolpyruvate (B93156) (PEP), into 3-phosphonopyruvate (B1263368) (PnPy). rsc.orgnih.gov This reaction is the universal entry point for nearly all known phosphonate and the rarer phosphinate natural products. hawaii.edursc.org

The Central Role of Phosphoenolpyruvate Mutase (PEP Mutase)

The key enzymatic player in the formation of the C-P bond is phosphoenolpyruvate mutase (PEP mutase), also known as phosphoenolpyruvate phosphomutase (PEPPM). wikipedia.orgnih.gov This enzyme, classified under EC 5.4.2.9, catalyzes the seemingly simple intramolecular transfer of a phosphoryl group from the enolic oxygen of PEP to its C-3 position, thereby forging the C-P bond of PnPy. wikipedia.orgnih.gov First isolated and characterized from the protozoan Tetrahymena pyriformis, this enzyme has since been identified in a wide array of phosphonate-producing organisms, including bacteria and fungi. nih.govoup.com The gene encoding PEP mutase, pepM, serves as a reliable genetic marker for identifying potential phosphonate biosynthetic gene clusters in microbial genomes. rsc.orgoup.com

The reaction catalyzed by PEP mutase is thermodynamically unfavorable, with the equilibrium strongly favoring the substrate, PEP, over the product, PnPy. wikipedia.orgtandfonline.com The equilibrium constant (Keq) for the forward reaction is estimated to be in the range of 2-9 x 10⁻⁴, highlighting the energetic hurdle that must be overcome for phosphonate biosynthesis to proceed. nih.gov

Overcoming the Thermodynamic Barrier

Nature has evolved a clever strategy to drive the biosynthesis of phosphonates forward despite the unfavorable equilibrium of the PEP mutase reaction. This is achieved by coupling the formation of PnPy to a subsequent, highly exergonic and essentially irreversible reaction. wikipedia.orgnih.gov The most common succeeding step is the decarboxylation of PnPy to form phosphonoacetaldehyde (B103672) (PnAA) and carbon dioxide. tandfonline.comnih.gov

The table below summarizes the key enzymes involved in the initial stages of phosphonate biosynthesis.

| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) | Function |

| Phosphoenolpyruvate Mutase | PEP Mutase / PEPPM | 5.4.2.9 | Phosphoenolpyruvate (PEP) | 3-Phosphonopyruvate (PnPy) | Catalyzes the intramolecular rearrangement to form the C-P bond. wikipedia.orgebi.ac.uk |

| Phosphonopyruvate Decarboxylase | - | 4.1.1.78 | 3-Phosphonopyruvate (PnPy) | Phosphonoacetaldehyde (PnAA), CO₂ | Catalyzes the irreversible decarboxylation of PnPy, driving the biosynthetic pathway forward. nih.gov |

The Mechanism of C-P Bond Formation

The precise mechanism by which PEP mutase catalyzes the intramolecular phosphoryl group transfer has been a subject of significant study. Two primary mechanistic hypotheses have been considered: a two-step associative mechanism involving a covalent phosphoenzyme intermediate, and a single-step dissociative mechanism.

Initial proposals suggested a mechanism involving the formation of a phospho-aspartate intermediate. ebi.ac.uk However, further kinetic and structural studies have provided strong evidence against a covalent intermediate. wikipedia.orgnih.gov The currently favored model is a dissociative mechanism that proceeds through a single, concerted transition state with significant metaphosphate character. wikipedia.orgnih.gov

The key steps of the proposed dissociative mechanism are as follows:

Substrate Binding : Phosphoenolpyruvate binds to the active site, where a divalent metal ion, typically Mg²⁺, coordinates with the phosphate group and key amino acid residues, positioning the substrate for catalysis. nih.govresearchgate.net

Dissociative Transition State : The P-O bond of PEP cleaves, and a new C-P bond begins to form simultaneously. This occurs via a highly reactive, trigonal metaphosphate-like species that is stabilized within the enzyme's active site. nih.govebi.ac.uk The reaction proceeds with retention of the stereochemical configuration at the phosphorus center. wikipedia.org

Product Formation : The C-P bond formation is completed, yielding the product, 3-phosphonopyruvate (PnPy). ebi.ac.uk

Product Release : PnPy is released from the enzyme, becoming available for the subsequent, thermodynamically favorable step in the biosynthetic pathway.

The table below outlines the proposed mechanistic models for the PEP mutase reaction.

| Mechanistic Model | Description | Key Features | Supporting Evidence |

| Dissociative Mechanism (Favored) | A concerted intramolecular phosphoryl transfer via a single, metaphosphate-like transition state. | No covalent enzyme intermediate; retention of stereochemistry at phosphorus. | Computational studies; failure to trap a phosphoenzyme intermediate; kinetic data. wikipedia.orgnih.govnih.gov |

| Associative (Stepwise) Mechanism | A two-step process involving the formation of a covalent phosphoenzyme intermediate (e.g., phospho-aspartate). | Involves nucleophilic attack by an active site residue on the phosphoryl group. | Initially proposed but now largely discounted by experimental evidence. nih.govebi.ac.uk |

Advanced Applications in Materials Science and Catalysis

Development of Hybrid and Organic-Inorganic Materials

Organic-inorganic hybrid materials are compounds that incorporate both organic and inorganic components, often at the nanometer scale, to achieve properties superior to the individual constituents. nih.gov Phosphonic acids are exemplary coupling agents for creating these materials, as the phosphonate (B1237965) group forms strong, stable bonds with a wide variety of inorganic materials, including metal oxides. researchgate.netacademie-sciences.fr These materials, known as Class II hybrids, feature robust chemical bonds between the organic and inorganic parts. academie-sciences.frmdpi.com

The integration of phosphonic acids into nanocomposites and polymeric systems is a well-established strategy for enhancing material properties. The phosphonic acid group can act as a surface modifier for nanoparticles, improving their dispersion within a polymer matrix and preventing agglomeration. researchgate.net

For instance, research has demonstrated that modifying the surface of barium titanate (BaTiO₃) nanoparticles with phosphonic acids enables the creation of high-quality nanocomposite thin films. researchgate.net These modified nanoparticles disperse effectively in various polymer hosts, leading to materials with improved dielectric properties suitable for electronic applications like high-energy-density capacitors and organic field-effect transistors (OFETs). researchgate.net The strong binding of the phosphonic acid to the nanoparticle surface is crucial for this success. researchgate.net Similarly, layered hybrid materials composed of transition metal phosphonates can be synthesized, where inorganic metal layers are separated by organic bilayers derived from phosphonic acids. ustc.edu.cn These structures can serve as precursors for electrocatalysts. ustc.edu.cn

The general approach involves either surface modification of pre-formed inorganic nanoparticles or a sol-gel process where metal alkoxide precursors react with phosphonic acids to build the hybrid material from the molecular level. researchgate.netacademie-sciences.fr The (3-Oxoheptyl)phosphonic acid molecule, with its alkyl chain, could be particularly useful in tuning the compatibility between inorganic nanoparticles and non-polar polymer matrices.

The ability to select specific organic functionalities on the phosphonic acid molecule allows for the fabrication of hybrid materials with precisely tailored properties.

Proton Conduction: Phosphonic acid-based materials are extensively studied for their potential in proton exchange membranes for fuel cells, especially for anhydrous (water-free) operation at elevated temperatures. d-nb.info The phosphonic acid groups can form extensive hydrogen-bond networks that facilitate proton transport. d-nb.info Metal phosphonates, a class of metal-organic hybrid materials, exhibit high thermal stability and can be designed to have significant proton conductivity. nih.gov For example, phosphonic acid-terminated polyethylenes have demonstrated proton conductivities on the order of 10⁻⁴ S/cm at 150 °C under anhydrous conditions. d-nb.info The proton conduction mechanism often relies on the Grotthuss mechanism, where protons hop through the hydrogen-bonded network. nih.gov Multifunctional materials have been synthesized that combine proton conductivity with other features, achieving values up to 1.34 × 10⁻⁴ S·cm⁻¹ at 50 °C and 98% relative humidity. mdpi.com

Magnetic Behavior: By incorporating paramagnetic metal ions (like lanthanides) into the structure, it is possible to create phosphonate-based materials with specific magnetic properties. mdpi.com Researchers have successfully synthesized multifunctional materials that exhibit zero-field single-molecule magnet (SMM) behavior alongside proton conductivity. mdpi.com

Luminescence: The incorporation of lanthanide ions, such as Dy(III), can also impart luminescent properties to the material. mdpi.com A dinuclear dysprosium complex has been reported that not only functions as an SMM and a proton conductor but also exhibits strong room-temperature characteristic emissions of the Dy(III) ion. mdpi.com The organic linker, in this case derived from a phosphonic acid analogue, plays a crucial role in the structure and resulting properties.

Catalytic Roles of Phosphonic Acids and Their Derivatives

The inherent acidity of the phosphonic acid group allows it and its derivatives to participate in various catalytic processes. They can act as Brønsted acid catalysts or as crucial components in more complex organocatalytic systems.

A Brønsted acid is a chemical species that can donate a proton (H⁺). Phosphonic acids can serve as effective Brønsted acid catalysts in a range of organic transformations. nih.govrsc.org Their catalytic activity has been demonstrated in reactions such as the functionalization of indoles and the synthesis of spiroisindolinones. frontiersin.orgchemrxiv.org In some cases, the hydrated form of a Lewis acid can form a strong Brønsted acid that catalyzes various addition, substitution, and ring-opening reactions. rsc.org Chiral phosphoric acids, which are structurally related to phosphonic acids, are particularly prominent in enantioselective catalysis, highlighting the potential for developing chiral phosphonic acid catalysts. nih.gov The catalytic cycle often involves the protonation of a substrate by the acid, which activates it for subsequent reaction steps. frontiersin.org

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Phosphonic acids can be incorporated into bifunctional organocatalysts, where one part of the molecule performs one catalytic function (e.g., Brønsted acid activation) while another part performs a second function.

A key example is the Michael addition, a fundamental carbon-carbon bond-forming reaction. researchgate.net Bifunctional catalysts bearing a phosphonic acid group have been designed for this purpose. nih.gov In one study, a tripeptide containing a phosphonic acid moiety was shown to effectively catalyze the Michael addition between aldehydes and nitroalkenes. nih.gov The catalytic mechanism involves the amine part of the peptide forming an enamine with the aldehyde, while the phosphonic acid group activates the nitroalkene through hydrogen bonding. nih.gov

The phospha-Michael addition, where a P-H bond adds across a carbon-carbon double bond, is another important reaction. researchgate.netrsc.org This process is an atom-efficient way to form P-C bonds, yielding valuable organophosphorus compounds. rsc.org The reaction is often catalyzed by bases but can be influenced by acidic co-catalysts. beilstein-journals.org Asymmetric versions of this reaction have been developed using chiral organocatalysts to produce enantiomerically enriched phosphonates. researchgate.net

Creating catalysts that are soluble in water is a key goal of green chemistry, as it allows for easier separation of the catalyst from organic products and reduces the need for volatile organic solvents. Phosphonic acids and their derivatives can be designed to be water-soluble, making them attractive for aqueous catalysis.

Patents have described water-soluble phosphonic acids that form strong, water-soluble complexes with various metal ions, which can be useful in separation processes or in designing catalytic systems. google.com Furthermore, phosphine (B1218219) ligands, which are central to many transition metal catalysts, can be rendered water-soluble by attaching hydrophilic groups. For example, a water-soluble phosphane-substituted cyclodextrin (B1172386) was used to create a rhodium catalyst for the hydroformylation of olefins in an aqueous biphasic system. rsc.org This approach, where the catalyst is grafted onto a soluble backbone, enhances reaction efficiency by promoting contact between the aqueous catalyst and the organic substrate. rsc.org While not a phosphonic acid itself, this demonstrates the principle of using phosphorus-containing functional groups to engineer water-soluble catalytic systems.

Utility as Key Precursors in Complex Organic Synthesis (e.g., Horner-Wadsworth-Emmons Reaction)

This compound and its ester derivatives are highly effective precursors in complex organic syntheses, most notably in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.com The HWE reaction is a cornerstone of synthetic organic chemistry, utilized for the stereoselective formation of alkenes from aldehydes or ketones. wikipedia.orgalfa-chemistry.com It employs a phosphonate-stabilized carbanion, which offers greater nucleophilicity and less basicity compared to the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org

The structure of this compound derivatives, specifically β-ketophosphonates like dimethyl (3-oxoheptyl)phosphonate, is ideal for the HWE reaction. The reaction mechanism initiates with the deprotonation of the carbon atom situated between the carbonyl group and the phosphonate group, forming a highly stabilized carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone, which is the rate-limiting step. wikipedia.org The subsequent collapse of the intermediate oxaphosphetane ring yields the desired alkene and a water-soluble dialkyl phosphate (B84403) byproduct, which is easily removed, simplifying product purification. wikipedia.orgalfa-chemistry.com

A key advantage of the HWE reaction is its high stereoselectivity, predominantly producing the (E)- or trans-alkene. wikipedia.orgnrochemistry.com This selectivity is crucial in the synthesis of complex molecules and natural products where specific stereochemistry is required. alfa-chemistry.com

Research has demonstrated the practical application of closely related β-ketophosphonates in HWE reactions. For instance, in the synthesis of vinyl derivatives of the antibacterial natural product thiolactomycin, dimethyl (2-oxoheptyl)phosphonate was successfully used. nih.gov The reaction of this β-ketophosphonate with a protected 5-formyl-3,5-dimethylthiotetronic acid yielded the desired conjugated ketone with high efficiency. nih.gov This example underscores the utility of keto-alkylphosphonates as robust reagents for carbon-carbon bond formation.

Table 1: Example of Horner-Wadsworth-Emmons Reaction with a Keto-Alkylphosphonate

| Reactant 1 (Aldehyde) | Reactant 2 (β-Ketophosphonate) | Product (Conjugated Ketone) | Yield | Reference |

| MOM-protected 5-formyl-3,5-dimethylthiotetronic acid | Dimethyl (2-oxoheptyl)phosphonate | Conjugated Ketone (16) | High | nih.gov |

Applications in Advanced Analytical Chemistry Methodologies

The distinct chemical properties of this compound lend themselves to the development of sophisticated analytical tools. The phosphonic acid group, in particular, provides a reactive handle for immobilization and a strong binding site for specific analytes.

Immobilized Metal Affinity Chromatography (IMAC) is a powerful technique for purifying proteins and peptides, especially for enriching phosphopeptides from complex biological samples. nih.govnih.gov The principle of IMAC relies on the affinity between negatively charged phosphate groups and positively charged metal ions (e.g., Fe³⁺, Ga³⁺, Al³⁺) that are chelated to a solid chromatographic support. nih.govresearchgate.net

This compound is an excellent candidate for creating IMAC stationary phases. The phosphonic acid moiety can be covalently attached to a solid support, such as silica (B1680970) or sepharose beads. This functionalized support is then "charged" with a suitable metal ion, typically Fe³⁺. researchgate.net The phosphonic acid group acts as a strong chelating ligand for the metal ion. researchgate.netnih.gov

The resulting IMAC resin can selectively capture molecules with phosphate groups. researchgate.net While this is widely used for phosphopeptides, the stationary phase itself, built from molecules like this compound, provides the foundation for the separation. The strong interaction between the hard Lewis acid (the metal ion) and the hard Lewis base (the phosphonate group) ensures the stable immobilization of the metal, which is then available to bind phosphorylated analytes. researchgate.net After capturing the target molecules, they can be eluted by changing the pH or by using a buffer containing a competing phosphate solution. nih.gov

Chiral chromatography is essential for separating enantiomers, which have identical physical properties in an achiral environment but can have vastly different biological activities. researchgate.net This separation is achieved using a chiral stationary phase (CSP), which creates a chiral environment within the column. researchgate.net The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. researchgate.net

While direct use of this compound as a chiral selector is not prominently documented, its molecular structure holds potential for such applications. For a molecule to function as a chiral selector, it must itself be chiral and possess functional groups capable of engaging in multiple types of interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) to achieve differential binding with the enantiomers of an analyte. researchgate.net

This compound is not inherently chiral, but chiral versions could be synthesized, for example, by introducing a substituent at the C2 or C4 position to create a chiral center. An enantiomerically pure form of such a derivative could then be immobilized onto a solid support to create a CSP. The phosphonic acid group, the keto group, and the alkyl chain could all participate in the intermolecular interactions necessary for chiral recognition. Other chiral phosphonates have been successfully used to create CSPs for the resolution of various compounds, including β-blockers, setting a precedent for this application. researchgate.net Polysaccharide-based CSPs are widely used and have demonstrated broad chiral recognition capabilities. nih.govchromatographyonline.com

Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a detectable change, such as a change in color (colorimetric) or fluorescence (fluorometric). nih.govrsc.org The design of a chemosensor typically involves a receptor unit that selectively binds the analyte and a signaling unit (chromophore or fluorophore) that reports the binding event. researchgate.net

The phosphonic acid group is an effective receptor for various metal ions due to its strong coordination properties. nih.gov This makes this compound a promising building block for the development of chemosensors. The phosphonic acid moiety can serve as the selective binding site for target analytes, particularly metal cations.

To function as a sensor, the this compound molecule would need to be further modified by incorporating a signaling unit. For example, a fluorophore could be attached to the heptyl chain. In the absence of the target analyte, the sensor might exhibit a certain level of fluorescence. Upon binding of a metal ion to the phosphonic acid group, a conformational change or an electronic perturbation could occur, leading to a detectable enhancement (turn-on) or quenching (turn-off) of the fluorescence. The length and nature of the heptyl chain can also be modified to tune the sensor's solubility and selectivity for specific environments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Oxoheptyl)phosphonic acid, and how do reaction conditions influence yield?

- Methodological Answer : The primary synthesis involves dealkylation of dialkyl phosphonates using acidic conditions (e.g., HCl) or the McKenna procedure (bromotrimethylsilane followed by methanolysis), which achieves >90% yield under anhydrous conditions . Key factors include solvent polarity (acetonitrile enhances nucleophilicity) and temperature control (0–5°C minimizes side reactions). Post-synthesis purification via ion-exchange chromatography ensures ≥98% purity .

Q. How can researchers distinguish this compound from its degradation products in analytical workflows?

- Methodological Answer : Use HPLC-MS with a C18 column (mobile phase: 0.1% formic acid/acetonitrile) and monitor m/z 195.1 ([M-H]⁻). Confirm structural integrity via ³¹P NMR (δ ≈ 18–22 ppm for phosphonic acid) and ¹³C NMR (C=O resonance at ~205 ppm). For environmental samples, isotopic labeling (e.g., ¹⁸O tracing) helps differentiate natural degradation from synthetic residues .

Q. What are the standard protocols for assessing its chelation properties in metal-organic frameworks (MOFs)?

- Methodological Answer : Perform titration experiments with transition metals (e.g., Cu²⁺, La³⁺) in ethanol/water (1:1) at pH 4–5. Monitor stoichiometry via UV-Vis (ligand-to-metal charge transfer bands) and validate coordination modes with EXAFS. MOF crystallinity is confirmed by PXRD, while BET analysis quantifies surface area (>500 m²/g for porous frameworks) .

Advanced Research Questions

Q. How can contradictory data on its antiviral efficacy be resolved in mechanistic studies?

- Methodological Answer : Conflicting results often arise from cell permeability variations. Use fluorescent tagging (e.g., BODIPY probes) to track intracellular uptake via confocal microscopy. Pair this with enzyme inhibition assays (IC₅₀ values for viral polymerases) and molecular docking (AutoDock Vina) to correlate activity with structural accessibility of the phosphonic acid group . Controls must include phosphonate analogs (e.g., methylphosphonate) to isolate the role of the oxoheptyl chain .

Q. What statistical approaches address variability in phosphonic acid detection limits across laboratories?

- Methodological Answer : Apply multivariate statistical process control (MSPC) to harmonize reporting limits (RLs). Normalize data using Z-scores when RLs range from 0.01–0.2 mg/kg. For batch analyses (e.g., organic crop residues), use Grubbs’ test to identify outliers and PCA to cluster contamination sources (e.g., Fosetyl-Al vs. natural phosphonate metabolism) .

Q. How does the proton conductivity of this compound compare to sulfonated polymers in fuel cells?

- Methodological Answer : Measure conductivity via electrochemical impedance spectroscopy (EIS) at 80°C/95% RH. This compound exhibits ~10 mS/cm, outperforming sulfonated polyether ether ketone (SPEEK, ~5 mS/cm) but requiring doping with ZrO₂ to stabilize the hydrogen-bonding network. Ab initio MD simulations reveal Grotthuss mechanism dominance (>70% proton hopping efficiency) .

Data-Driven Insights

Key Methodological Recommendations

- Synthesis : Prioritize the McKenna procedure for scalability; optimize with in situ FTIR to monitor silane intermediates.

- Analysis : Combine ²H/³¹P NMR for degradation profiling in environmental matrices.

- Applications : Test phosphonic acid-doped MOFs for CO₂ capture (Langmuir adsorption models) or as MRI contrast agents (relaxivity studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.